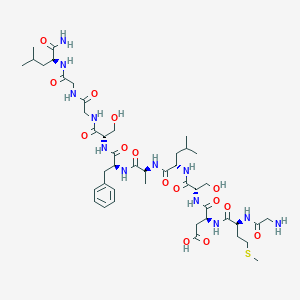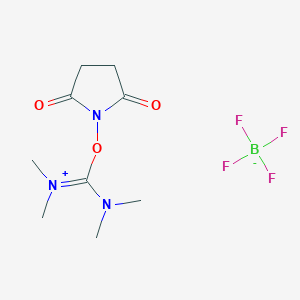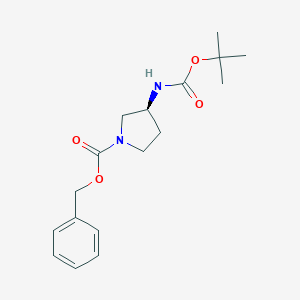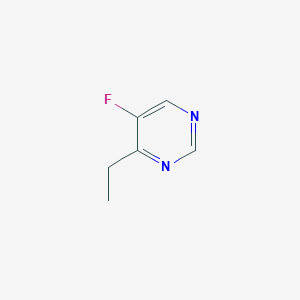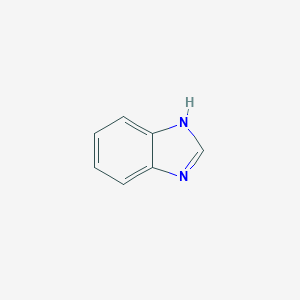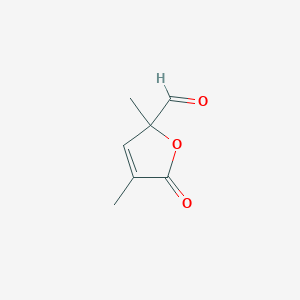
2,4-Dimethyl-5-oxofuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-5-oxofuran-2-carbaldehyde is a chemical compound that belongs to the furan family. It is commonly used in scientific research for its unique properties and applications.
Mechanism Of Action
The mechanism of action of 2,4-Dimethyl-5-oxofuran-2-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in organic reactions, particularly in the formation of carbon-carbon bonds. It has also been shown to form stable complexes with metal ions, which may contribute to its fluorescent properties.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of 2,4-Dimethyl-5-oxofuran-2-carbaldehyde. However, it has been shown to have low toxicity and is not considered to be carcinogenic or mutagenic.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,4-Dimethyl-5-oxofuran-2-carbaldehyde is its versatility in organic synthesis. It can be used as a starting material for the synthesis of a wide range of organic compounds. Additionally, its fluorescent properties make it a useful tool for the detection of metal ions in biological systems.
However, there are also limitations to its use in lab experiments. It is highly reactive and may require careful handling to prevent unwanted reactions. Additionally, its low solubility in water may limit its use in certain applications.
Future Directions
There are several future directions for the use of 2,4-Dimethyl-5-oxofuran-2-carbaldehyde in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, it may be used in the synthesis of new organic compounds with potential applications in medicine or materials science. Further research is needed to fully understand the properties and potential applications of this compound.
Conclusion:
In conclusion, 2,4-Dimethyl-5-oxofuran-2-carbaldehyde is a versatile and useful compound in scientific research. Its unique properties make it a valuable tool in organic synthesis and the detection of metal ions in biological systems. Further research is needed to fully understand its mechanism of action and potential applications in medicine and materials science.
Synthesis Methods
The synthesis of 2,4-Dimethyl-5-oxofuran-2-carbaldehyde involves the reaction of 2,4-pentanedione with furfural in the presence of a catalyst. The reaction produces a yellow crystalline solid that is highly soluble in organic solvents.
Scientific Research Applications
2,4-Dimethyl-5-oxofuran-2-carbaldehyde has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other organic compounds. It is also used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Additionally, it has been used as a fluorescent probe for the detection of metal ions in biological systems.
properties
CAS RN |
118171-04-3 |
|---|---|
Product Name |
2,4-Dimethyl-5-oxofuran-2-carbaldehyde |
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2,4-dimethyl-5-oxofuran-2-carbaldehyde |
InChI |
InChI=1S/C7H8O3/c1-5-3-7(2,4-8)10-6(5)9/h3-4H,1-2H3 |
InChI Key |
WYHVYNKBPBYVHU-UHFFFAOYSA-N |
SMILES |
CC1=CC(OC1=O)(C)C=O |
Canonical SMILES |
CC1=CC(OC1=O)(C)C=O |
synonyms |
2-Furancarboxaldehyde, 2,5-dihydro-2,4-dimethyl-5-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



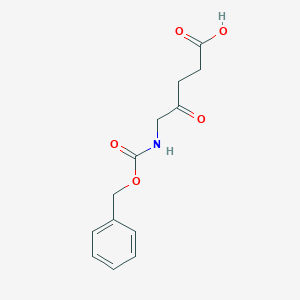
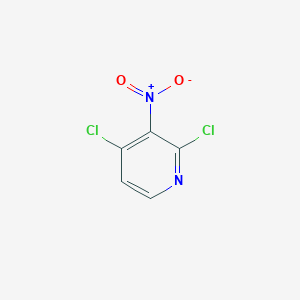
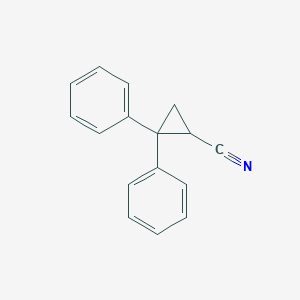
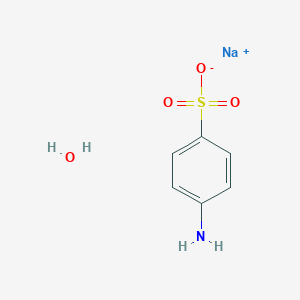
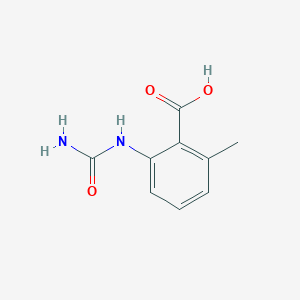
![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)
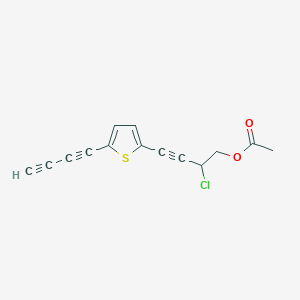
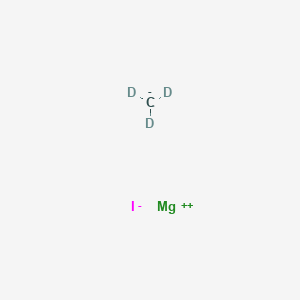
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)
